molecular formula C11H11ClN2O B7470105 5-chloro-N,1-dimethylindole-3-carboxamide

5-chloro-N,1-dimethylindole-3-carboxamide

Cat. No. B7470105
M. Wt: 222.67 g/mol
InChI Key: BLXFTSZGWGGHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N,1-dimethylindole-3-carboxamide, also known as CDIC, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has been found to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-chloro-N,1-dimethylindole-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). 5-chloro-N,1-dimethylindole-3-carboxamide may also activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
5-chloro-N,1-dimethylindole-3-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-N,1-dimethylindole-3-carboxamide has also been found to reduce oxidative stress and protect against DNA damage. In addition, 5-chloro-N,1-dimethylindole-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

5-chloro-N,1-dimethylindole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a variety of biological activities. However, 5-chloro-N,1-dimethylindole-3-carboxamide also has some limitations. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects.

Future Directions

There are several future directions for research on 5-chloro-N,1-dimethylindole-3-carboxamide. One area of interest is the development of 5-chloro-N,1-dimethylindole-3-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 5-chloro-N,1-dimethylindole-3-carboxamide. Additionally, further studies are needed to determine the potential therapeutic applications of 5-chloro-N,1-dimethylindole-3-carboxamide in various diseases.

Synthesis Methods

The synthesis of 5-chloro-N,1-dimethylindole-3-carboxamide involves the reaction of 5-chloroindole-3-carboxylic acid with thionyl chloride and then with N,N-dimethylformamide. This reaction results in the formation of 5-chloro-N,1-dimethylindole-3-carboxamide, which can be purified using column chromatography.

Scientific Research Applications

5-chloro-N,1-dimethylindole-3-carboxamide has been widely used in scientific research, particularly in the field of pharmacology. It has been found to exhibit a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. 5-chloro-N,1-dimethylindole-3-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

5-chloro-N,1-dimethylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-13-11(15)9-6-14(2)10-4-3-7(12)5-8(9)10/h3-6H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXFTSZGWGGHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C2=C1C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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